molecular formula C13H20ClNO3 B029990 Salbutamon Hydrochloride CAS No. 41489-89-8

Salbutamon Hydrochloride

Cat. No. B029990
CAS RN: 41489-89-8
M. Wt: 273.75 g/mol
InChI Key: OFWSQQUAGFEQOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Salbutamol Hydrochloride's synthesis involves several chemical reactions, starting with the base compound saligenin, a derivative which undergoes structural modifications to incorporate the β2-adrenoceptor agonist activity. Detailed synthesis pathways focus on optimizing yield and purity, ensuring the therapeutic efficacy of Salbutamol Hydrochloride.

Molecular Structure Analysis

The molecular structure of Salbutamol Hydrochloride features a chiral center, resulting in (R)- and (S)- enantiomers. Its structure is crucial for its interaction with β2-adrenergic receptors. The (R)-enantiomer is pharmacologically active, offering bronchodilation, while the (S)-enantiomer is less active but may contribute to side effects. Understanding the molecular structure is essential for the drug's pharmacological profile and effectiveness.

Chemical Reactions and Properties

Salbutamol Hydrochloride undergoes several chemical reactions, including metabolism in the liver to inactive sulfate and glucuronide conjugates. Its chemical properties, such as solubility in water and stability in various pH conditions, are important for its formulation as an inhalable solution or as oral tablets.

Physical Properties Analysis

The physical properties of Salbutamol Hydrochloride, including its melting point, boiling point, and solubility in different solvents, play a crucial role in its formulation and delivery. These properties are essential for the drug's administration as an inhaler, nebulizer solution, or oral medication, ensuring its stability and bioavailability.

Chemical Properties Analysis

Salbutamol Hydrochloride's chemical properties, such as its reactivity with other compounds, degradation under certain conditions, and interaction with excipients in formulations, are critical for the development and manufacturing of safe and effective medications. Understanding these properties ensures the drug's efficacy and stability throughout its shelf life.

  • Review on the toxicology of Salbutamol (Libretto, 2007) here.
  • Analytical Methods for Determination of Salbutamol (Sebaiy, 2020) here.

Scientific Research Applications

  • Combination Therapy in Asthma Management

    • Application : Salbutamol is often used in combination with other drugs for the treatment of asthma. For instance, it can be combined with inhaled corticosteroids (ICS) for more effective treatment, especially in those suffering from severe and moderate asthma exacerbation .
    • Method of Application : The combination of drugs is administered via inhalation. The specific dosage and frequency of administration depend on the severity of the patient’s condition and the specific drugs being used .
    • Results : According to research, this combination may be more effective than salbutamol monotherapy for asthma treatment .
  • Treatment of Chronic Obstructive Pulmonary Disease (COPD)

    • Application : Salbutamol is used as a bronchodilator in the management of COPD. It helps to relax and open up the airways, making it easier for COPD patients to breathe .
    • Method of Application : Salbutamol can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation .
    • Results : Patients with COPD who use Salbutamol often experience improved lung function and reduced symptoms such as shortness of breath .
  • Comparison with Other Bronchodilators

    • Application : There are several comparison effectiveness and safety studies of salbutamol and other bronchodilators as well as other asthma-class drugs .
    • Method of Application : The specific dosage and frequency of administration depend on the severity of the patient’s condition and the specific drugs being used .
    • Results : Salbutamol is more effective than isoprenaline, a non-selective β-adrenoreceptor agonist, and isoetarine, a selective β-adrenoreceptor agonist .
  • Rescue Medication for Bronchospasm Relief

    • Application : Salbutamol can be used as a rescue medication for bronchospasm relief, even when COPD patients are under regular treatment .
    • Method of Application : The specific dosage and frequency of administration depend on the severity of the patient’s condition .
    • Results : According to the authors, this combination may be more effective than salbutamol alone for asthma treatment, especially in those suffering from severe and moderate asthma exacerbation .

Safety And Hazards

Salbutamon Hydrochloride may be harmful if swallowed. It may cause serious eye irritation and may cause an allergic skin reaction. It may also be harmful to aquatic life with long-lasting effects .

Future Directions

Salbutamon Hydrochloride is often paired with inhaled corticosteroids (ICS) for the treatment of respiratory diseases. The combination of different drugs with different mechanisms of action is a common pharmacotherapeutic strategy for respiratory diseases .

properties

IUPAC Name

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWSQQUAGFEQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608457
Record name 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salbutamon Hydrochloride

CAS RN

41489-89-8
Record name 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salbutamol Hydrochloride EP Impurity J
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